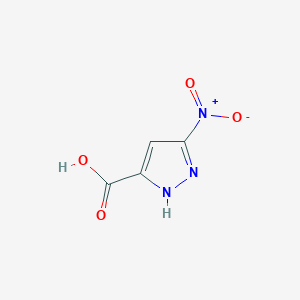

CID 551369

Description

CID 551369 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. These identifiers link to comprehensive data, including molecular formulas, physicochemical properties, and biological activities .

Unfortunately, the evidence provided lacks direct information about this compound. However, analogous entries for other CIDs (e.g., CID 295765 and CID 72863 in and ) illustrate typical data structures, such as molecular formulas, solubility profiles, and safety information. For this compound, similar metadata would likely include:

Properties

InChI |

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYHBMLIEAMWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazolecarboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective nitration at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production methods for 5-Nitro-3-pyrazolecarboxylic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the nitrating agents and controlling the reaction conditions.

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

Reactions involving imidazo-triazole and pyrrole-dione derivatives (structurally similar to CID 551369) often employ:

-

Nucleophilic substitution (e.g., with amines, thiols)

-

Cyclization reactions (e.g., forming fused heterocycles via intramolecular attack)

-

Oxidation-reduction equilibria (common in oscillating systems like Belousov-Zhabotinsky reactions)1.

For example, 2-chloro-4,5-dihydro-1H-imidazole derivatives undergo nucleophilic substitution with arylhydrazinecarbonitriles to form intermediates that cyclize into imidazo[2,1-c]1 triazol-3-imines .

Substitution Reactions

Cycloaddition and Condensation

Malonic acid and bromate ions in acidic media form bromomalonic acid, enabling oscillatory redox cycles between Fe²⁺ and Fe³⁺ states1. Such systems exhibit periodic color changes due to competing oxidation pathways.

Mechanistic Insights

-

Bromide ion depletion triggers oxidation of iron-phenanthroline complexes (Fe²⁺ → Fe³⁺), forming blue intermediates1.

-

Feedback loops in bromate-malonic acid systems sustain oscillations through Br⁻ regeneration and bromic acid dissociation1.

Biological Activity Correlations

While this compound’s bioactivity is undocumented, structurally related sulfonamide-triazine hybrids (e.g., 2-[(4-amino-1,3,5-triazin-2-yl)methylthio]benzenesulfonamides) show:

Data Limitations

-

NIST Kinetics Database : Unavailable due to server errors (502 Bad Gateway) .

-

PubChem : this compound lacks curated reaction data in the provided sources .

Recommended Analytical Tools

For further investigation of this compound:

Scientific Research Applications

5-Nitro-3-pyrazolecarboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing pyrazole oligoamides and aminopyrazole oligomers.

Biology: Potential use in the study of enzyme inhibitors and other biological activities.

Medicine: Research into its potential therapeutic applications, although specific medical uses are not widely documented.

Industry: Used in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Nitro-3-pyrazolecarboxylic acid is not well-documented in the literature. its effects are likely related to its chemical structure, particularly the nitro and carboxylic acid groups, which can participate in various biochemical interactions and reactions.

Comparison with Similar Compounds

Research Findings and Limitations

Data Gaps and Challenges

- The absence of this compound-specific data in the provided evidence precludes a definitive comparison. PubChem or specialized journals (e.g., Journal of Cheminformatics) would be critical for sourcing molecular descriptors, spectral data, and bioactivity profiles .

- Methodological inconsistencies in reporting (e.g., variable solubility units, incomplete hazard codes) complicate cross-study comparisons. Standardized formats, as outlined in Medicinal Chemistry Research guidelines, are essential for reproducibility .

Q & A

Basic: How to formulate a research question for studying CID 551369?

Methodological Answer:

Begin with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:

- Feasibility: Ensure access to this compound synthesis protocols and characterization tools (e.g., NMR, HPLC) .

- Novelty: Identify gaps via a systematic literature review (e.g., lack of stability studies under varying pH conditions) .

- Relevance: Align with broader scientific goals, such as elucidating this compound’s mechanism of action in biological systems .

Example Framework:

Basic: How to design reproducible experiments for this compound synthesis and characterization?

Methodological Answer:

- Protocol Standardization : Detail reaction conditions (temperature, catalysts, solvents) and purification steps. Use IUPAC naming conventions for derivatives .

- Data Transparency : Include raw spectral data (e.g., IR, mass spectra) in supplementary materials, referencing them in the main text .

- Replication Guidelines : Provide step-by-step procedures for critical steps (e.g., column chromatography gradients) to enable independent verification .

Checklist for Reproducibility:

Document instrument calibration (e.g., NMR shimming parameters).

Report batch-specific purity levels using validated analytical methods .

Advanced: How to resolve contradictions in existing data on this compound’s bioactivity?

Methodological Answer:

Apply principal contradiction analysis to identify dominant factors influencing discrepancies:

- Systematic Comparison : Tabulate conflicting results (e.g., IC₅₀ values across studies) and isolate variables (e.g., assay conditions, cell lines) .

- Meta-Analysis : Use statistical tools (e.g., forest plots) to assess heterogeneity in published data .

- Experimental Validation : Replicate key studies under controlled conditions, adjusting variables like solvent polarity or incubation time .

Example Table for Data Contradiction Analysis:

| Study | IC₅₀ (μM) | Cell Line | Solvent | Incubation Time |

|---|---|---|---|---|

| A | 12.3 | HeLa | DMSO | 24h |

| B | 45.6 | MCF-7 | EtOH | 48h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.